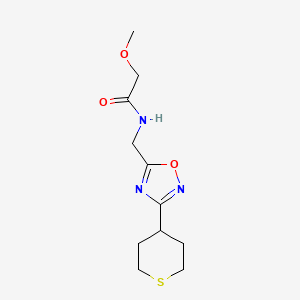

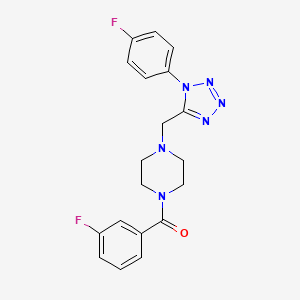

![molecular formula C15H21N5O B2710931 4-(1H-苯并[d]咪唑-2-基)-N-异丙基哌嗪-1-甲酰胺 CAS No. 1208834-17-6](/img/structure/B2710931.png)

4-(1H-苯并[d]咪唑-2-基)-N-异丙基哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide, were established by IR, 1H NMR, 13C NMR, and mass spectra data .科学研究应用

Antiviral Activity

The benzimidazole nucleus is a promising pharmacophore in drug discovery due to its bioisosteric resemblance to naturally occurring nucleotides. Researchers have explored derivatives of this compound for their antiviral potential. Specifically, 4-(1H-benzimidazol-2-yl)-N-isopropylpiperazine-1-carboxamide has shown activity against certain viruses, making it a candidate for further investigation .

Antitumor Properties

Studies have suggested that benzimidazole derivatives, including our compound of interest, exhibit antitumor effects. These compounds may interfere with cancer cell growth and proliferation, making them valuable in oncology research .

Antihypertensive Effects

The benzimidazole scaffold has been associated with antihypertensive activity. Researchers have explored its potential to regulate blood pressure by interacting with relevant receptors or pathways .

Proton Pump Inhibition

Proton pump inhibitors (PPIs) are widely used to treat acid-related gastrointestinal disorders. Some benzimidazole derivatives, including our compound, have demonstrated proton pump inhibitory effects, which could be relevant for managing conditions like gastroesophageal reflux disease (GERD) .

Anthelmintic Activity

Benzimidazole-based compounds have long been used as anthelmintics (anti-parasitic agents). Our compound may also exhibit activity against parasitic worms, making it a potential candidate for veterinary or human use .

Antimicrobial and Anti-Inflammatory Properties

Benzimidazole derivatives have been investigated for their antimicrobial and anti-inflammatory effects. These properties could be relevant in the context of infectious diseases and inflammatory conditions .

作用机制

While the specific mechanism of action for “4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide” is not available, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

安全和危害

未来方向

属性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N-propan-2-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-11(2)16-15(21)20-9-7-19(8-10-20)14-17-12-5-3-4-6-13(12)18-14/h3-6,11H,7-10H2,1-2H3,(H,16,21)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUNZCQIAJJYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

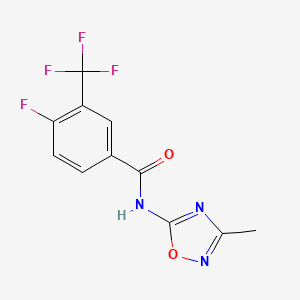

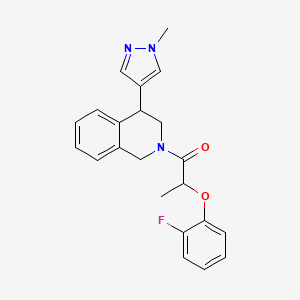

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2710858.png)

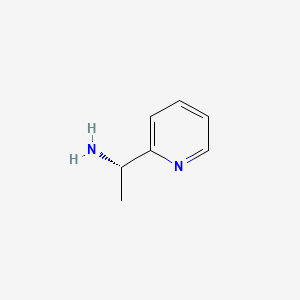

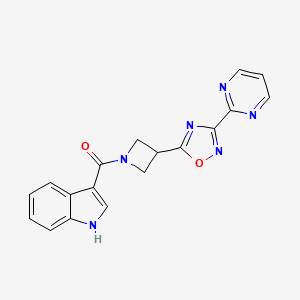

![2-Chloro-N-[3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl]propanamide](/img/structure/B2710860.png)

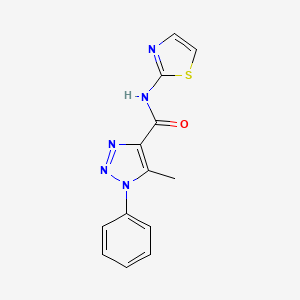

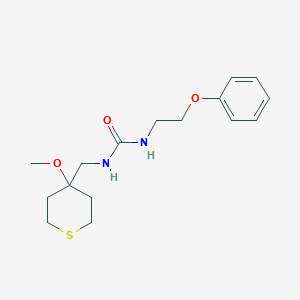

![(Z)-3-(4-Chlorophenyl)-2-cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]prop-2-enamide](/img/structure/B2710862.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide](/img/structure/B2710863.png)

![1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2710868.png)

![N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2710870.png)